2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is a heterocyclic compound that features a triazole ring fused with pyridine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Pyridine and Thiophene Introduction: The pyridine and thiophene groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, m-CPBA
Reducing Agents: LiAlH₄, NaBH₄
Bases: NaH, KOtBu, TEA
Acylating Agents: Acyl chlorides, anhydrides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyridine and thiophene rings can interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(furan-2-yl)ethyl]acetamide
- 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(benzothiophen-2-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N5OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C15H15N5OS/c21-14(17-7-5-12-4-2-8-22-12)9-13-18-15(20-19-13)11-3-1-6-16-10-11/h1-4,6,8,10H,5,7,9H2,(H,17,21)(H,18,19,20) |
InChI Key |
NVISBLCQHMJVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCCC3=CC=CS3 |
Origin of Product |
United States |
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